molecular formula C20H23FN2 B12623668 3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine CAS No. 921208-33-5

3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine

Cat. No.: B12623668
CAS No.: 921208-33-5
M. Wt: 310.4 g/mol
InChI Key: IZZQNKSOZVLXEI-UHFFFAOYSA-N
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Description

3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[321]octan-8-amine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine typically involves multiple steps. One common method includes the reaction of a suitable azabicyclo[3.2.1]octane derivative with benzyl and 4-fluorophenyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine
  • N-[Bis(4-fluorophenyl)methyl]-8-butyl-8-azabicyclo[3.2.1]octan-3-amine

Uniqueness

3-Benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine is unique due to its specific substitution pattern and the presence of both benzyl and fluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

921208-33-5

Molecular Formula

C20H23FN2

Molecular Weight

310.4 g/mol

IUPAC Name

3-benzyl-N-(4-fluorophenyl)-3-azabicyclo[3.2.1]octan-8-amine

InChI

InChI=1S/C20H23FN2/c21-18-8-10-19(11-9-18)22-20-16-6-7-17(20)14-23(13-16)12-15-4-2-1-3-5-15/h1-5,8-11,16-17,20,22H,6-7,12-14H2

InChI Key

IZZQNKSOZVLXEI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1C2NC3=CC=C(C=C3)F)CC4=CC=CC=C4

Origin of Product

United States

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